Epitestosterone Sulfate Triethylamine Salt

Reference Standard Characterization Thermal Analysis Purity Assessment

Epitestosterone Sulfate Triethylamine Salt (CAS 182296-42-0) is the triethylammonium salt of the 17α-sulfate conjugate of epitestosterone, the endogenous 17α-epimer of testosterone. It belongs to the class of sulfated steroids and is primarily utilized as an analytical reference standard for the quantification of epitestosterone sulfate in biological matrices via LC-MS/MS.

Molecular Formula C25H43NO5S
Molecular Weight 469.681
CAS No. 182296-42-0
Cat. No. B584775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitestosterone Sulfate Triethylamine Salt
CAS182296-42-0
Synonyms(17α)-17-(Sulfooxy)androst-4-en-3-one N,N-diethylethanamine
Molecular FormulaC25H43NO5S
Molecular Weight469.681
Structural Identifiers
SMILESCCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1
InChIKeyAGRILWRSYZNKSA-RNTRTCFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epitestosterone Sulfate Triethylamine Salt (CAS 182296-42-0): A Specialty Steroid Sulfate Reference Standard for Androgen Metabolism Research and Doping Control


Epitestosterone Sulfate Triethylamine Salt (CAS 182296-42-0) is the triethylammonium salt of the 17α-sulfate conjugate of epitestosterone, the endogenous 17α-epimer of testosterone [1]. It belongs to the class of sulfated steroids and is primarily utilized as an analytical reference standard for the quantification of epitestosterone sulfate in biological matrices via LC-MS/MS. As a phase II metabolite, epitestosterone sulfate serves as a key biomarker in anti-doping analysis, where its ratio to testosterone sulfate and other androgen sulfates provides complementary detection windows beyond the conventional testosterone/epitestosterone (T/E) glucuronide ratio [2]. The compound is commercially supplied as a neat, white to pale yellow crystalline solid, typically at high purity suitable for calibration and method validation purposes.

Why Generic Epitestosterone Sulfate Salts Cannot Replace the Triethylamine Salt (CAS 182296-42-0) in Quantitative Bioanalysis and Reference Standard Workflows


Procurement decisions for epitestosterone sulfate reference materials require consideration of the specific salt form because the counterion directly influences solubility, stability, and quantitative chromatographic behavior. The free acid form (CAS 4579-56-0) exhibits extremely poor aqueous solubility (~0.007 g/L predicted by ALOGPS) [1], which complicates the preparation of homogeneous stock and working solutions for calibration curves. Sodium salts of steroid sulfates are hygroscopic and prone to hydrolysis under ambient storage conditions, whereas the triethylammonium salt demonstrates sufficient stability for room-temperature shipment and refrigerated long-term storage (melting point >183°C with decomposition) . In validated LC-MS/MS methods for the simultaneous quantification of 11 intact steroid sulfates in human serum, achieving linearity (R² > 0.99) and recovery across a broad dynamic range (LOQ 1–80 ng/mL) depends on the use of well-characterized, stable reference standards that dissolve consistently in organic solvents—a requirement for which the triethylamine salt form is specifically engineered [2].

Quantitative Differentiation Evidence: Epitestosterone Sulfate Triethylamine Salt (182296-42-0) vs. Alternative Salt Forms and Free Acid


Thermal Stability and Purity Benchmarking: Triethylamine Salt (mp >183°C dec.) vs. Free Acid (mp N/A)

The triethylamine salt of epitestosterone sulfate exhibits a defined melting point of >183°C with decomposition, providing a measurable thermal stability endpoint for purity assessment via differential scanning calorimetry (DSC) . In contrast, no melting point is reported for the free acid form (CAS 4579-56-0) in publicly accessible databases , reflecting its amorphous or poorly crystalline nature as a free sulfonic acid. The presence of the triethylammonium counterion yields a crystalline solid with a reproducible melting transition, a critical attribute for the certification of reference materials where thermal analysis corroborates identity and batch-to-batch consistency.

Reference Standard Characterization Thermal Analysis Purity Assessment

Validated LC-MS/MS Quantification: Epitestosterone Sulfate Triethylamine Salt as Calibrator vs. Glucuronide Conjugate Sensitivity

In a comprehensive method for simultaneous quantification of 11 intact steroid sulfates in human serum, epitestosterone sulfate was among the analytes quantified with a limit of quantification (LOQ) between 1–80 ng/mL, achieving linearity R² > 0.99 and recovery meeting acceptance criteria [1]. The validated intra-day and between-day precisions (coefficient of variation) and accuracies (relative errors) were below 10% for all compounds, including epitestosterone sulfate. For comparison, the corresponding glucuronide conjugate (epitestosterone glucuronide) requires enzymatic or chemical deconjugation prior to GC-MS analysis, a step that introduces additional variability (recovery 89–101% for intact sulfate conjugates by direct LC-MS/MS vs. variable deconjugation efficiency of glucuronides) [2]. This positions the triethylamine salt as a superior reference standard for direct, intact sulfate quantification workflows.

LC-MS/MS Method Validation Steroid Sulfate Quantification Doping Control Biomarker

Biological Differentiation: Epitestosterone Sulfate as an Endogenous Antiandrogen with Quantified Receptor Binding vs. Testosterone

Epitestosterone functions as an endogenous antiandrogen through competitive binding to the androgen receptor and potent inhibition of 5α-reductase [1]. In radioligand displacement assays using rat prostate cytosol, epitestosterone displaced androgens from their receptor binding sites and markedly inhibited the conversion of testosterone to the more potent dihydrotestosterone [2]. In the hamster flank organ model, epitestosterone demonstrated antiandrogenic efficacy with no intrinsic androgenic activity, functioning as both a competitive androgen receptor antagonist and a 5α-reductase inhibitor [3]. While the sulfate conjugate is the predominant phase II metabolite and the form measured as a biomarker, the free epitestosterone generated after sulfatase cleavage exhibits these quantified antiandrogenic properties that distinguish it from testosterone sulfate, which upon desulfation yields the full androgen receptor agonist testosterone.

Androgen Receptor Binding Antiandrogenic Activity Endocrine Pharmacology

Stability Under Storage Conditions: Triethylamine Salt Room-Temperature Shipment vs. Sodium Salt Hygroscopicity

The triethylamine salt of epitestosterone sulfate is documented as stable for shipment at room temperature, with long-term storage recommended at 4°C, and a melting point exceeding 183°C (with decomposition) . In contrast, sodium salts of steroid sulfates are typically hygroscopic and prone to hydrolysis, requiring strictly anhydrous storage conditions and cold-chain shipping to prevent deliquescence and degradation. The improved handling characteristics of the triethylammonium salt stem from the use of triethylamine-sulfur trioxide (SO₃·NEt₃) as the sulfating agent in pyridine, a classical preparative method that yields the triethylammonium salt directly as a crystalline, non-hygroscopic solid [1]. This synthetic route has been established since 1968 for a lengthy series of steroid sulfate triethylammonium salts, providing a robust manufacturing pedigree.

Reference Standard Stability Storage and Shipment Steroid Sulfate Handling

Optimal Procurement and Application Scenarios for Epitestosterone Sulfate Triethylamine Salt (182296-42-0)


Calibration Standard for Simultaneous Multi-Analyte Steroid Sulfate Quantification in Human Serum by LC-MS/MS

Laboratories developing or validating LC-MS/MS methods for the simultaneous quantification of intact steroid sulfates (cholesterol sulfate, DHEAS, testosterone sulfate, epitestosterone sulfate, etc.) should procure the triethylamine salt as the primary calibrator for the epitestosterone sulfate channel. The validated method by Sánchez-Guijo et al. (2015) provides a benchmark: linearity R² > 0.99, intra- and inter-day precision <10% CV, with LOQ between 1–80 ng/mL across 11 analytes, requiring only 300 μL of serum [1]. The triethylamine salt's solubility in organic solvents facilitates the preparation of concentrated stock solutions for multi-level calibration curves, ensuring accurate and reproducible quantification across the physiological concentration range.

Reference Standard for Anti-Doping Urinary Steroid Profile Monitoring via Sulfate Ratios

Anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) increasingly incorporate sulfate conjugates into the Athlete Biological Passport (ABP) steroid module. As demonstrated by Bressan et al. (2023), sulfate ratios including epiandrosterone sulfate/epitestosterone sulfate (epiA-S/E-S) and etiocholanolone sulfate/epitestosterone sulfate (Etio-S/E-S) provide detection windows of 60–96 hours post-administration, with sensitivity similar to or better than the conventional T/E ratio [2]. The triethylamine salt serves as the certified reference material for establishing in-house calibration and quality control procedures. Its room-temperature shipping stability supports multi-site harmonization across the global network of WADA-accredited laboratories.

Internal Standard Precursor for Synthesis of Deuterium-Labeled Epitestosterone Sulfate (d3-TEA Salt)

For laboratories developing stable isotope dilution LC-MS/MS assays, epitestosterone sulfate triethylamine salt serves as the unlabeled precursor against which deuterated analogs (e.g., epitestosterone sulfate-d3 triethylamine salt, CAS 182296-44-2) are compared . The identical triethylamine salt form of both labeled and unlabeled standards ensures matching chromatographic retention times and ionization efficiency (compensating for matrix effects), a critical requirement for accurate quantification in complex biological matrices. The well-characterized melting point of the unlabeled salt supports identity confirmation of the precursor lot.

Endocrine Pharmacology Research on Endogenous Antiandrogen Sulfate Metabolism

Research groups investigating the role of steroid sulfates as transport-competent prohormones (via SOAT/SLC10A6 transporter) or as endogenous modulators of androgen signaling require pure epitestosterone sulfate reference material. The triethylamine salt provides a stable, non-hygroscopic form for in vitro incubation studies, where precise control of substrate concentration is essential [3]. The antiandrogenic character of epitestosterone—mediated through competitive androgen receptor binding and 5α-reductase inhibition—makes the sulfate conjugate a key analyte for correlating circulatory sulfate levels with tissue-specific antiandrogen effects.

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